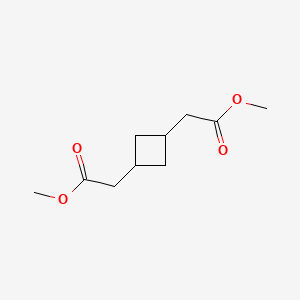
Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclobutane, featuring two acetate groups attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutane-1,3-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product.
Industrial Production Methods
Industrial production of dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutane-1,3-dicarboxylic acid, while reduction can produce cyclobutane-1,3-diol.
科学的研究の応用
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the production of polymers, pharmaceuticals, and agrochemicals.
作用機序
The mechanism by which dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate exerts its effects involves interactions with specific molecular targets. The acetate groups can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules.
類似化合物との比較
Similar Compounds
- Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate
- Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate
- Dimethyl 2,2’-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate
Uniqueness
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate is unique due to its cyclobutane core, which imparts distinct structural and chemical properties. The presence of two acetate groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
32456-61-4 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
methyl 2-[3-(2-methoxy-2-oxoethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)5-7-3-8(4-7)6-10(12)14-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
RHXNVYVOSQCFBJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CC(C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
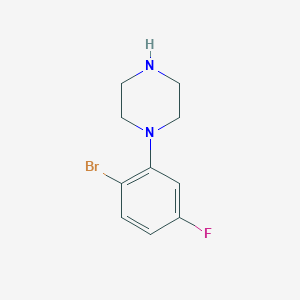
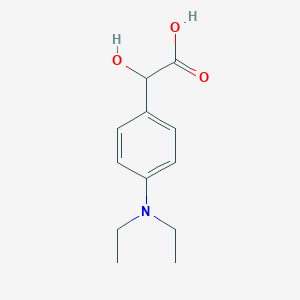
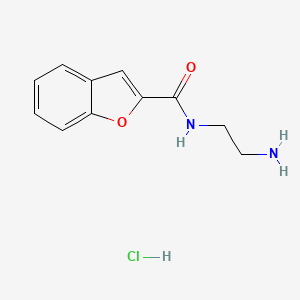

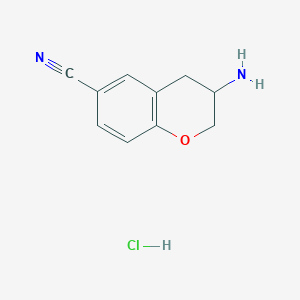
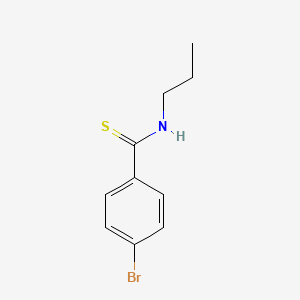
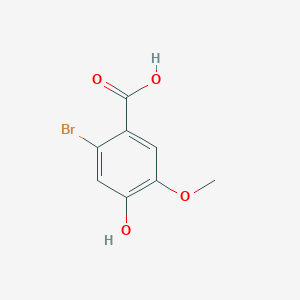

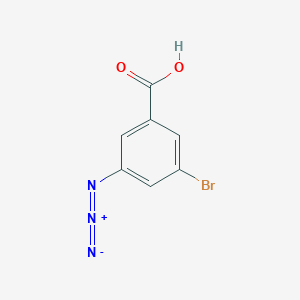
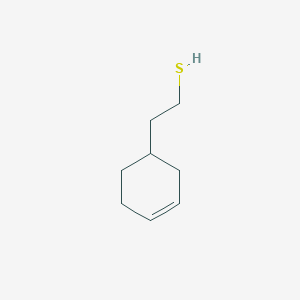
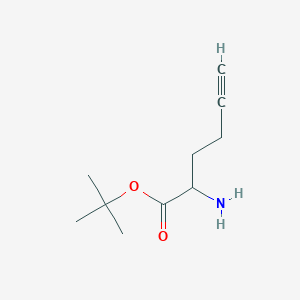
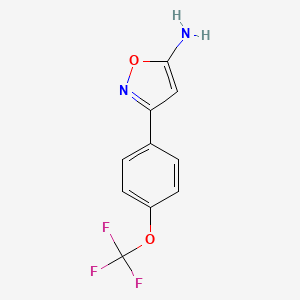
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)
